![molecular formula C22H21FN2O3S B3485525 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3485525.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide
Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a phenyl ring, which is further connected to a 4-fluorophenylacetamide moiety
Preparation Methods
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzyl(methyl)sulfamoyl group: This step involves the reaction of benzyl chloride with methylamine and sulfur dioxide to form benzyl(methyl)sulfamoyl chloride.
Attachment to the phenyl ring: The benzyl(methyl)sulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group, such as a halide, to form the N-{4-[benzyl(methyl)sulfamoyl]phenyl} intermediate.
Formation of the 4-fluorophenylacetamide moiety: This intermediate is then reacted with 4-fluorophenylacetic acid or its derivatives under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl(methyl)sulfamoyl group or the fluorophenylacetamide moiety can be replaced by other functional groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of a phenyl ring and a bromine atom instead of a fluorine atom. It is studied for its antimicrobial and anticancer properties.
N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a methyl group instead of a fluorine atom and is also studied for its biological activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-25(16-18-5-3-2-4-6-18)29(27,28)21-13-11-20(12-14-21)24-22(26)15-17-7-9-19(23)10-8-17/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNKCYBFXFBIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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